(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) (5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986560
InChI: InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14?,16-,17+,18-,19-,20-,21+/m0/s1
SMILES:
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major)

CAS No.:

Cat. No.: VC17986560

Molecular Formula: C21H34O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) -

Specification

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
IUPAC Name (8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14?,16-,17+,18-,19-,20-,21+/m0/s1
Standard InChI Key DYVGYXXLXQESJE-PBVZVJJFSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Introduction

Structural and Stereochemical Characteristics

(5α/β,20S)-20-Hydroxypregnan-3-one (5β major) belongs to the 5β-pregnane series, distinguished by the cis fusion of the A and B rings (5β configuration) and the 20S stereochemistry of the hydroxyl group. Its molecular formula is C21H32O2C_{21}H_{32}O_2, with a molecular weight of 316.48 g/mol . The ketone at C3 and hydroxyl at C20 create a polar-nonpolar dichotomy, influencing its solubility and membrane permeability. Comparative analysis with 3α-hydroxy-5β-pregnan-20-one (pregnanolone) reveals that positional isomerism significantly alters receptor binding affinities; for instance, the C3 ketone in the target compound may reduce GABA_A receptor modulation compared to pregnanolone’s C3 hydroxyl .

Synthesis and Biosynthetic Pathways

Chemical Synthesis

The synthesis of (5α/β,20S)-20-hydroxypregnan-3-one typically begins with progesterone or pregnenolone as precursors. Key steps include:

  • 5β-Reduction: Catalytic hydrogenation or enzymatic reduction introduces the 5β-hydrogen, critical for the cis A/B ring junction .

  • C20 Hydroxylation: Selective oxidation or microbial biotransformation (e.g., using Mucor circinelloides) adds the 20S-hydroxyl group .

  • C3 Oxidation: Jones oxidation or Oppenauer conditions convert the C3 hydroxyl to a ketone .

A representative yield for this pathway is 12–18%, with purification via column chromatography .

Biosynthetic Routes

In vivo, this compound may derive from progesterone via 5β-reductase and CYP450-mediated hydroxylation. Rodent studies suggest that 20-hydroxylation is catalyzed by CYP3A isoforms, though human homologs remain unconfirmed .

Physicochemical Properties

PropertyValueSource Compound Analogue
Molecular Weight316.48 g/molPregnanolone (318.49 g/mol)
Melting Point142–145°C (estimated)Allopregnanolone (149°C)
LogP4.2 (predicted)5β-Pregnane-3α-ol-20-one (4.89)
SolubilityLipid-soluble, low aqueousPregnanolone

The compound’s logP aligns with neurosteroids capable of crossing the blood-brain barrier, though its C3 ketone may reduce membrane diffusion compared to hydroxylated analogues .

Pharmacological Activity and Receptor Interactions

GABA_A Receptor Modulation

While pregnanolone (3α-hydroxy-5β-pregnan-20-one) potentiates GABA_A currents with an EC50 of 62 µM , (5α/β,20S)-20-hydroxypregnan-3-one shows negligible activity at this receptor . This disparity underscores the importance of the C3 hydroxyl for GABAergic effects.

NMDA Receptor Antagonism

At 100 µM, the sulfated form of 5β-pregnan-3α-ol-20-one inhibits NMDA receptors by 66%, suggesting that sulfation enhances steric interactions with glutamate-gated channels . The target compound’s unsulfated C20 hydroxyl may limit similar efficacy, though direct studies are lacking.

Glycine Receptor Inhibition

Pregnanolone derivatives exhibit negative allosteric modulation at glycine receptors (IC50 ≈ 50 µM) . Structural modeling predicts that the C3 ketone in (5α/β,20S)-20-hydroxypregnan-3-one disrupts hydrogen bonding with receptor residues, potentially attenuating this activity.

Research Challenges and Future Directions

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for neurosteroids like allopregnanolone (LOD: 0.1 ng/mL) could be adapted for quantifying the target compound in plasma . However, the lack of reference standards complicates assay validation.

Metabolic Stability

In vitro hepatic microsomal studies of analogous 5β-pregnanes show rapid glucuronidation (t1/2 = 12 min) , suggesting that the C20 hydroxyl may render (5α/β,20S)-20-hydroxypregnan-3-one susceptible to phase II metabolism.

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